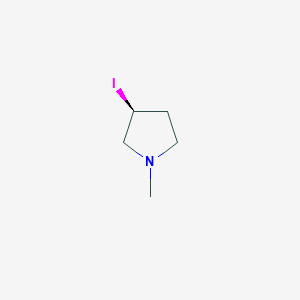

(S)-3-Iodo-1-methyl-pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-iodo-1-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYHSOYEKJWMIB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289747 | |

| Record name | Pyrrolidine, 3-iodo-1-methyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354010-60-8 | |

| Record name | Pyrrolidine, 3-iodo-1-methyl-, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354010-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 3-iodo-1-methyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 3 Iodo 1 Methyl Pyrrolidine

Stereoselective Approaches to 3-Iodopyrrolidine Skeletons

Achieving the desired (S)-configuration at the C3 position of the pyrrolidine (B122466) ring is a primary challenge. Stereoselective methods are designed to overcome this by influencing the spatial arrangement of atoms during the reaction, leading to the preferential formation of one stereoisomer over others.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. In the context of pyrrolidine synthesis, chiral auxiliaries can be used to control the stereochemistry during cycloaddition reactions or alkylation steps. For instance, Oppolzer's chiral sultam can be employed to direct asymmetric 1,3-dipolar cycloadditions, which is a powerful method for constructing substituted pyrrolidines with high levels of diastereoselectivity and enantioselectivity acs.org. The chiral auxiliary shields one face of the dipolarophile, forcing the dipole to approach from the less hindered side, thereby establishing the desired stereocenters acs.org.

Catalytic asymmetric synthesis represents a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product frontiersin.orggoogle.com. A variety of chiral catalysts, including metal complexes with chiral ligands and organocatalysts, have been developed for the asymmetric synthesis of pyrrolidines frontiersin.orgmdpi.com. For instance, chiral phosphoric acids and bifunctional quinoline-squaramide catalysts have been successfully used in the enantioselective synthesis of complex heterocyclic structures frontiersin.org. These catalysts can activate substrates and create a chiral environment around the reacting centers, thus controlling the stereochemical outcome of the reaction.

| Method | Key Feature | Typical Outcome | Reference |

| Chiral Auxiliary-Directed | Temporary incorporation of a chiral moiety (e.g., Oppolzer's sultam). | High diastereoselectivity and enantioselectivity. | acs.org |

| Catalytic Asymmetric Synthesis | Use of a substoichiometric amount of a chiral catalyst (metal or organic). | High enantiomeric excess (e.e.) with high turnover. | frontiersin.org |

Diastereoselective iodination reactions are crucial for installing the iodine atom at the C3 position with the correct relative stereochemistry. One effective method is the iodocyclization of homoallylamines. rsc.orgrsc.org The stereochemical outcome of this reaction can be influenced by reaction conditions, such as temperature. For example, the iodocyclization of homoallylamines at room temperature may yield azetidine derivatives, while increasing the temperature can promote a rearrangement to form 3-iodopyrrolidines stereoselectively rsc.orgrsc.org. This temperature-dependent switch allows for the selective synthesis of the desired pyrrolidine ring system. The stereochemistry of the starting homoallylamine can also direct the stereochemical outcome of the cyclization, providing a means to control the absolute configuration of the final product.

Further control over diastereoselectivity can be achieved through substrate design. The presence of existing stereocenters on the acyclic precursor can influence the facial selectivity of the iodination and cyclization steps. For example, in copper-promoted intramolecular aminooxygenation of alkenes, α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines with high diastereomeric ratios nih.gov. Similarly, iron dipyrrin complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines, with the catalyst structure being systematically varied to enhance selectivity for the syn diastereomer nih.gov.

The direct synthesis of the (S)-enantiomer of 3-iodo-1-methyl-pyrrolidine requires methods that can establish the absolute stereochemistry at the C3 position. Enantioselective 1,3-dipolar cycloaddition reactions are a powerful tool for this purpose. By using a chiral catalyst or a chiral auxiliary, it is possible to control the facial selectivity of the cycloaddition between an azomethine ylide and a dipolarophile, leading to the formation of a pyrrolidine ring with high enantiomeric excess acs.orgacs.org.

Biocatalysis offers another promising avenue for enantioselective synthesis. Engineered enzymes, such as evolved variants of cytochrome P411, have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency nih.govcaltech.edu. This "new-to-nature" enzymatic platform provides a green and efficient method for accessing chiral N-heterocycles from simple azide precursors nih.govcaltech.edu.

| Approach | Catalyst/Enzyme | Substrate | Outcome | Reference |

| Asymmetric Cycloaddition | Chiral Lewis acids or organocatalysts | Azomethine ylides | High enantiomeric excess of substituted pyrrolidines. | acs.orgacs.org |

| Biocatalytic C-H Amination | Evolved Cytochrome P411 variants | Organic azides | Enantioselective formation of chiral pyrrolidines under mild conditions. | nih.govcaltech.edu |

Pyrrolidine Ring Construction and Functionalization Strategies

The construction of the pyrrolidine ring itself is a fundamental aspect of the synthesis of (S)-3-Iodo-1-methyl-pyrrolidine. Various cyclization strategies have been developed to form this five-membered heterocycle, with intramolecular approaches being particularly common.

A variety of cyclization reactions can be employed to form the pyrrolidine ring. These methods often involve the formation of a carbon-nitrogen bond to close the ring. Common strategies include the reductive amination of 1,4-dicarbonyl compounds and the cyclization of amino alcohols mdpi.com. Transition metal-catalyzed reactions have also emerged as powerful tools for pyrrolidine synthesis mdpi.com.

Intramolecular halocyclization is a direct and efficient method for the simultaneous construction of the pyrrolidine ring and the introduction of the iodine atom. The iodocyclization of homoallylamines is a prime example of this strategy. rsc.orgrsc.org In this reaction, a homoallylamine is treated with an iodine source, such as molecular iodine, which triggers an electrophilic attack on the double bond. The resulting iodonium ion is then trapped intramolecularly by the nitrogen atom, leading to the formation of the 3-iodopyrrolidine ring system.

The reaction conditions can be tuned to control the regioselectivity and stereoselectivity of the cyclization. As mentioned previously, temperature plays a critical role in determining the product distribution between four-membered azetidines and five-membered pyrrolidines rsc.orgrsc.org. At higher temperatures, the thermodynamically more stable pyrrolidine is favored, often through the isomerization of an initially formed azetidine intermediate rsc.orgrsc.org. This approach provides a convergent and stereoselective route to functionalized 3-iodopyrrolidines from readily available starting materials.

| Starting Material | Reagent | Conditions | Product | Key Feature | Reference |

| Homoallylamine | Iodine | Room Temperature | Functionalized 2-(iodomethyl)azetidine | Kinetically controlled 4-exo-tet cyclization. | rsc.orgrsc.org |

| Homoallylamine | Iodine | 50 °C | Functionalized 3-iodopyrrolidine | Thermodynamically controlled 5-endo-trig cyclization or azetidine isomerization. | rsc.orgrsc.org |

Regioselective Introduction of the Iodine Substituent

Once the chiral pyrrolidine core is established, the next critical step is the regioselective introduction of the iodine atom at the C3 position.

The direct iodination of an unfunctionalized pyrrolidine ring at the 3-position can be challenging but is achievable under specific conditions. This approach relies on controlling the regioselectivity of the halogenation reaction. One strategy involves the use of a directing group to guide the iodinating agent to the desired position. Alternatively, specific reaction conditions can favor iodination at the C3 position based on the electronic and steric properties of the pyrrolidine precursor.

A more modern and efficient approach for the introduction of iodine is through iodine-mediated C-H functionalization. This method allows for the direct conversion of a C-H bond to a C-I bond, often under mild and transition-metal-free conditions. For the synthesis of this compound, an iodine-mediated δ-amination of an sp3 C-H bond could be envisioned. This type of reaction proceeds via a radical pathway, often initiated by the homolytic cleavage of an N-I bond, leading to the formation of a pyrrolidine ring with a functional group at the C3 position that can be converted to an iodide.

Another strategy involves the use of molecular iodine as a catalyst for C-H functionalization. For instance, an efficient transition-metal-free approach for the functionalization of sp3 C-H bonds has been described using molecular iodine. A triiodide (I3−)-mediated strategy has also been developed for the δ C-H amination of unactivated, secondary C-H bonds to form a broad range of functionalized pyrrolidines. This method avoids undesired side reactions often observed with molecular iodine.

| Substrate | Reagents | Product | Key Feature | Reference |

| Acyclic Amine | Molecular Iodine (I2) | Pyrrolidine | Transition-metal-free δ-amination | |

| Amine | NaI, Oxidant | Functionalized Pyrrolidine | Triiodide (I3−)-mediated C-H amination |

This table summarizes iodine-mediated C-H functionalization strategies for pyrrolidine synthesis.

N-Methylation Strategies for Pyrrolidine Nitrogen

The final step in the synthesis of this compound is the methylation of the pyrrolidine nitrogen.

Achieving mono-selective N-methylation is crucial to avoid overalkylation and the formation of quaternary ammonium salts. A comprehensive overview of mono-alkylation methodologies for amines highlights various approaches to achieve this selectivity. Traditional methods often involve the use of methyl iodide. However, controlling the reaction to yield the desired mono-methylated product can be challenging.

Modern approaches focus on the use of alternative alkylating agents and reaction conditions to enhance selectivity. These can include the use of less reactive methylating agents or the implementation of protecting group strategies. The choice of solvent, temperature, and base can significantly influence the outcome of the N-methylation reaction. For the final step in the synthesis of this compound, a carefully controlled N-methylation of the (S)-3-iodopyrrolidine precursor would be employed to yield the final product. The kinetic and thermodynamic control of the alkylation site is also a key consideration in achieving the desired product.

| Nitrogen Moiety | Alkylation Goal | Challenge | Solutions | Reference |

| Primary/Secondary Amines | Mono-selective N-methylation | Overalkylation | Use of sustainable and benign alkylating agents, controlled reaction conditions |

This table outlines the key considerations for selective N-alkylation.

Sequential Functionalization of Nitrogen and Carbon Centers

The synthesis of this compound can be effectively achieved through a strategic and sequential functionalization of both the nitrogen and carbon atoms of the pyrrolidine ring. This methodology typically commences with a chiral precursor to establish the desired (S)-stereochemistry, followed by N-methylation and subsequent iodination of the C-3 position. A common and logical pathway involves the use of L-proline or its derivatives as the starting material, leveraging its inherent chirality.

A representative synthetic sequence begins with the reduction of L-proline to the corresponding alcohol, (S)-pyrrolidin-2-ylmethanol (prolinol). The nitrogen atom is then functionalized through methylation. This can be accomplished using various methylating agents. Following N-methylation, the focus shifts to the functionalization of the carbon skeleton. The hydroxyl group at the 2-position can be strategically manipulated or the ring can be opened and re-closed to introduce functionality at the 3-position. However, a more direct approach involves the conversion of a precursor like (S)-1-methyl-3-pyrrolidinol to the target iodo-compound.

A key step in this sequence is the iodination of the C-3 position of the N-methylated pyrrolidine ring. This transformation can be achieved using various iodinating agents. The reaction proceeds by activating the hydroxyl group of (S)-1-methyl-3-pyrrolidinol, followed by nucleophilic substitution with an iodide source. The choice of reagents and reaction conditions is critical to ensure high yield and retention of the stereochemical integrity at the chiral center.

Detailed research findings have demonstrated the feasibility of such sequential functionalization strategies. For instance, the synthesis of the precursor, (S)-1-methyl-3-pyrrolidinol, can be accomplished from L-malic acid. The process involves a ring-closing reaction with methylamine (B109427) to form the N-methyl-succinimide derivative, which is then reduced to yield the desired alcohol.

The subsequent iodination step is a crucial transformation. The hydroxyl group of (S)-1-methyl-3-pyrrolidinol is a poor leaving group and therefore requires activation. This is typically achieved by converting it into a better leaving group, such as a tosylate or mesylate, which can then be displaced by an iodide ion. Alternatively, reagents like triphenylphosphine (B44618) and iodine can be employed to directly convert the alcohol to the iodide in a one-pot procedure.

The table below summarizes a potential reaction pathway based on sequential functionalization, highlighting the key transformations and reagents.

| Step | Transformation | Starting Material | Key Reagents | Product |

| 1 | N-Methylation and Ring Formation | L-Malic Acid | Methylamine, Heat | (S)-1-methyl-pyrrolidine-2,5-dione |

| 2 | Reduction | (S)-1-methyl-pyrrolidine-2,5-dione | Lithium aluminum hydride (LiAlH4) | (S)-1-methyl-3-pyrrolidinol |

| 3 | Iodination | (S)-1-methyl-3-pyrrolidinol | Triphenylphosphine, Iodine, Imidazole | This compound |

This sequential approach allows for the controlled and stereoselective synthesis of this compound, demonstrating the versatility of functionalizing both nitrogen and carbon centers of the pyrrolidine core.

Mechanistic Investigations of S 3 Iodo 1 Methyl Pyrrolidine Synthesis

Reaction Mechanism Elucidation for Iodination and Cyclization Pathways

The formation of the pyrrolidine (B122466) ring and the introduction of the iodine atom can proceed through various mechanistic routes, primarily involving radical or ionic intermediates. The specific pathway is often dictated by the reaction conditions and the nature of the starting materials.

A prominent method for synthesizing pyrrolidines involves the Hofmann-Löffler reaction, which proceeds through a radical-mediated pathway. wikipedia.orgwordpress.com This reaction typically begins with the formation of an N-halogenated amine, which, under acidic conditions and upon initiation by heat or light, undergoes homolytic cleavage of the nitrogen-halogen bond. wordpress.comyoutube.com This generates a nitrogen-centered radical cation.

The key step in the formation of the pyrrolidine ring is an intramolecular 1,5-hydrogen atom transfer (HAT), where the nitrogen radical abstracts a hydrogen atom from the δ-carbon. wordpress.comyoutube.com This forms a more stable carbon-centered radical. The regioselectivity of this step is a critical factor and is influenced by the kinetics of the HAT. acs.org Subsequent intermolecular halogen atom transfer (XAT) from another molecule of the N-halogenated amine furnishes the δ-halogenated amine and regenerates the nitrogen-centered radical cation, thus propagating the radical chain. youtube.comacs.org Recent studies combining experimental techniques like laser flash photolysis (LFP) and electron paramagnetic resonance (EPR) with computational density functional theory (DFT) calculations have challenged the long-held belief that the HAT step is rate-limiting. acs.org Instead, evidence suggests that the XAT step possesses the highest transition-state barrier. acs.org

The final step involves the treatment of the δ-halogenated amine with a base, leading to intramolecular nucleophilic substitution and the formation of the pyrrolidine ring. youtube.com

Table 1: Key Steps in the Hofmann-Löffler Reaction

| Step | Description | Intermediate(s) |

| Initiation | Homolytic cleavage of the N-halogen bond of a protonated N-haloamine. wordpress.comyoutube.com | Nitrogen-centered radical cation. wikipedia.org |

| Propagation | 1. Intramolecular 1,5-hydrogen atom transfer (HAT). youtube.com 2. Intermolecular halogen atom transfer (XAT). acs.org | Carbon-centered radical, δ-halogenated amine. wordpress.com |

| Termination | Cyclization of the δ-halogenated amine upon treatment with base. youtube.com | Pyrrolidine. |

In addition to radical pathways, the synthesis of substituted pyrrolidines can also proceed through ionic mechanisms, particularly in halocyclization reactions of unsaturated amines. These reactions often involve the activation of an alkene by an electrophilic halogen source. The resulting halonium ion intermediate is then trapped intramolecularly by the nitrogen nucleophile.

The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) is a crucial aspect of these reactions and is governed by Baldwin's rules, which favor the formation of the five-membered pyrrolidine ring. The stereochemistry of the newly formed carbon-halogen and carbon-nitrogen bonds is often controlled by the geometry of the transition state.

Recent advancements have explored the use of N-fluorobenzenesulfonimide (NFBS) as an aminating reagent in palladium-catalyzed diaminations of unactivated alkenes, offering another ionic route to functionalized pyrrolidines. organic-chemistry.org Furthermore, the use of ionic liquids as solvents has been shown to influence the chemoselectivity of N-alkylation reactions, often reducing overalkylation and providing a cleaner route to secondary amines which can be precursors to pyrrolidines. researchgate.net

Achieving the desired (S)-configuration at the 3-position of the pyrrolidine ring necessitates the use of asymmetric catalysis. The stereochemical outcome of these reactions is determined by the structure and energetics of the diastereomeric transition states.

In catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides, for instance, the facial selectivity of the dipole's approach to the dipolarophile is controlled by the chiral catalyst. rsc.org Computational studies, often employing DFT, are instrumental in elucidating the transition state geometries and identifying the key non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that dictate the stereoselectivity. acs.orgunife.it For example, in iridium-catalyzed reductive cycloadditions, the balance between asynchronicity and interaction energies in the transition structures has been found to control the observed selectivities. unife.itacs.org

Similarly, in rhodium(II)-catalyzed C-H insertion reactions, the chiral ligands on the metal center create a chiral environment that directs the insertion of the carbene into a specific C-H bond with high enantio- and diastereocontrol. acs.orgnih.gov The analysis of these transition states reveals that stabilizing non-covalent interactions between the reacting partners, rather than just steric hindrance, play a crucial role in enantioselectivity. acs.org

Stereochemical Outcomes and Diastereomeric Ratios

The synthesis of (S)-3-Iodo-1-methyl-pyrrolidine requires precise control over the stereochemistry at the C3 position. The factors influencing this stereoselectivity are multifaceted and are a key area of research.

The choice of solvent, temperature, and catalyst are paramount in controlling the stereochemical outcome of pyrrolidine synthesis.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states. In some cases, specific solvents can promote certain reaction pathways over others, thereby affecting the diastereomeric ratio. For instance, in 1,3-dipolar cycloadditions, more polar aprotic solvents can enhance the reaction rate and influence selectivity. rsc.org

Temperature: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between competing diastereomeric transition states.

Catalyst: The nature of the catalyst, including the metal center and the chiral ligands, is arguably the most critical factor in asymmetric synthesis. For example, in the synthesis of 2,5-disubstituted pyrrolidines, varying the protecting group on the nitrogen atom can control the cis/trans selectivity. acs.org The development of novel chiral ligands and catalysts is an ongoing effort to improve the efficiency and selectivity of these transformations. mdpi.com

Stereodivergent synthesis aims to access different stereoisomers of a product from the same set of starting materials by simply changing the reaction conditions or the catalyst. rsc.org This is a powerful strategy for generating stereochemical diversity in pyrrolidine synthesis.

For example, in the synthesis of 2,5-disubstituted pyrrolidines, the use of different catalysts can lead to either the cis or trans diastereomer as the major product. acs.orgnih.gov Similarly, in the 1,3-dipolar cycloaddition of azomethine ylides, the use of different metal catalysts or ligands can provide access to different stereoisomers of the resulting pyrrolidine. rsc.org Understanding the mechanistic basis for this divergence allows for the rational design of synthetic routes to specific stereoisomers of functionalized pyrrolidines like this compound.

Computational Chemistry and Theoretical Studies

Computational approaches provide a molecular-level understanding that complements experimental findings. For the synthesis of this compound, likely from a precursor such as (S)-1-methyl-3-pyrrolidinol via a nucleophilic substitution reaction, theoretical studies are instrumental in mapping out the reaction landscape.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a fundamental tool for calculating the energetics of chemical reactions, including transition states and intermediates.

Table 1: Hypothetical DFT-Calculated Energetic Data for the Iodination of (S)-1-methyl-3-pyrrolidinol

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants ((S)-1-methyl-3-pyrrolidinol + Iodinating Agent) | 0.0 |

| 2 | Activation of Hydroxyl Group (e.g., Protonation) | +5.2 |

| 3 | Transition State for SN2 Iodide Attack | +22.5 |

| 4 | Products (this compound + Byproducts) | -8.7 |

Note: The data in this table is illustrative and based on typical values for similar SN2 reactions. Specific values would require dedicated DFT calculations for this exact reaction.

These calculations would reveal the rate-determining step of the reaction, which is typically the step with the highest energy transition state. Furthermore, DFT can be used to explore alternative reaction pathways, such as SN1-type mechanisms, to determine the most energetically favorable route.

The pyrrolidine ring is not planar and can adopt various conformations, often referred to as "envelope" or "twist" forms. The conformational preference of this compound and its precursors can significantly influence reactivity and the stereochemical outcome of the synthesis. Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of molecules over time. researchgate.netmdpi.com

MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system. By simulating the motion of the molecule in a solvent box at a given temperature, one can identify the most stable conformers and the energy barriers between them. nih.govnih.gov A conformational study of N-substituted pyrrolidines has shown that the lowest energy conformers can be analyzed to understand the dynamic behavior of these heterocyclic building blocks. researchgate.net

For this compound, MD simulations would likely reveal a preference for an envelope conformation where the bulky iodine atom occupies a pseudo-equatorial position to minimize steric strain. The N-methyl group's orientation (axial vs. equatorial) and its inversion barrier would also be a key aspect of the conformational analysis.

Table 2: Representative Conformational Data from a Hypothetical MD Simulation of this compound

| Conformer | Dihedral Angle (C2-N-C5-C4) | Relative Population (%) | Key Feature |

| 1 | ~35° | 65 | Iodine in pseudo-equatorial position |

| 2 | ~-35° | 30 | Iodine in pseudo-axial position |

| 3 | Other | 5 | Transient conformations |

Note: This data is illustrative. Actual populations and dihedral angles would be obtained from detailed MD simulations.

The comparison of computed and experimental NMR chemical shifts is a valuable strategy for validating the theoretical methods used in conformational studies. researchgate.net

Achieving high stereoselectivity is paramount in the synthesis of chiral molecules like this compound. Computational methods are increasingly used to predict the selectivity of chemical reactions. nih.govrsc.orgrsc.org For the synthesis of this compound, the key is to ensure that the substitution reaction proceeds with the desired stereochemical outcome (inversion or retention of configuration, depending on the mechanism and starting material).

Computational models, including those based on machine learning, can be trained on datasets of similar reactions to predict the enantiomeric or diastereomeric excess. nih.govarxiv.org These models often use descriptors derived from the structures of the reactants, catalysts, and transition states to make predictions.

In the case of synthesizing this compound, computational models could be used to:

Predict the regioselectivity: If the precursor has multiple potential reaction sites.

Predict the stereoselectivity: By calculating the energy difference between the transition states leading to the (S) and (R) products. This difference in activation energy (ΔΔG‡) is directly related to the enantiomeric ratio. nih.gov

For instance, if the synthesis involves a chiral catalyst, computational docking and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can be used to model the catalyst-substrate complex and identify the interactions that favor the formation of the (S)-enantiomer. The insights gained from these predictions can guide the rational design of more selective catalysts and reaction conditions. rsc.org

Chemical Transformations and Derivatization of S 3 Iodo 1 Methyl Pyrrolidine

Nucleophilic Substitution Reactions at the Iodinated Carbon

The carbon-iodine bond in (S)-3-Iodo-1-methyl-pyrrolidine is susceptible to nucleophilic attack, enabling the introduction of a wide variety of functional groups. These reactions can proceed through both intermolecular and intramolecular pathways.

Intermolecular and Intramolecular Substitutions

Intermolecular substitution reactions involve the direct displacement of the iodide by an external nucleophile. A range of nucleophiles, including amines, alcohols, and thiols, can be employed to generate a library of substituted pyrrolidine (B122466) derivatives.

Intramolecular substitution, on the other hand, can occur if a nucleophilic moiety is present elsewhere in the molecule, leading to the formation of bicyclic structures. The regioselectivity and stereoselectivity of these cyclization reactions are often influenced by the nature of the tether connecting the nucleophile to the pyrrolidine ring.

Chiral Retention or Inversion in Substitution Processes

The stereochemical outcome of nucleophilic substitution at the chiral C3 position is a critical consideration. Depending on the reaction mechanism, either retention or inversion of the original (S)-configuration can be observed.

SN2 Reactions: These reactions typically proceed with a complete inversion of stereochemistry, a phenomenon known as Walden inversion. masterorganicchemistry.com The nucleophile attacks the carbon atom from the side opposite to the leaving group (iodide), resulting in the formation of the (R)-enantiomer. masterorganicchemistry.com Factors that favor the SN2 pathway include the use of strong, small nucleophiles and polar aprotic solvents. masterorganicchemistry.com

Cross-Coupling Reactions at the Iodine Position

The presence of the iodine atom makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely employed to facilitate the coupling of this compound with a diverse array of coupling partners. lumenlearning.com These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Some of the most frequently utilized palladium-catalyzed reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the iodo-pyrrolidine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. lumenlearning.comlibretexts.org

Heck Coupling: In this reaction, the iodo-pyrrolidine is coupled with an alkene to create a substituted alkene. lumenlearning.com The reaction requires a palladium catalyst and a base. lumenlearning.com

Sonogashira Coupling: This method is used to form a carbon-carbon bond between the iodo-pyrrolidine and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst. sigmaaldrich.comyoutube.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the iodo-pyrrolidine with a primary or secondary amine in the presence of a palladium catalyst and a base. sigmaaldrich.comlibretexts.org

Stille Coupling: This reaction involves the coupling of the iodo-pyrrolidine with an organotin compound. libretexts.orglibretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki-Miyaura | Organoboron Compound | C-C | Pd catalyst, Base |

| Heck | Alkene | C-C | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd catalyst, Cu(I) co-catalyst |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Base |

| Stille | Organotin Compound | C-C | Pd catalyst |

Organometallic Reagent Reactivity

A variety of organometallic reagents can be used in conjunction with palladium catalysts for cross-coupling reactions. libretexts.org The choice of the organometallic reagent can influence the reaction conditions and the scope of the transformation. Common classes of organometallic reagents include:

Organoboron Reagents: Used in Suzuki-Miyaura coupling, these reagents are generally stable and readily available. libretexts.orgyoutube.com

Organotin Reagents: Employed in Stille coupling, these reagents are highly versatile but can be toxic. libretexts.org

Organozinc Reagents: Utilized in Negishi-like couplings, these reagents are often prepared in situ and can be highly reactive. libretexts.orgsigmaaldrich.com

Organolithium and Grignard Reagents: These highly reactive organometallic compounds can also participate in cross-coupling reactions, though their high reactivity can sometimes lead to side reactions. msu.edumdpi.com

Transformations of the Pyrrolidine Nitrogen

One common transformation is the formation of an N-acyliminium ion . This can be achieved through oxidation of the pyrrolidine ring, for instance, using reagents like diacetoxyiodobenzene (B1259982) or iodosobenzene. nih.gov These reactive intermediates can then be trapped by various nucleophiles to introduce new substituents at the carbon atom alpha to the nitrogen.

Additionally, treatment with reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to functionalization at positions alpha and beta to the nitrogen atom. nih.gov The specific products obtained depend on the reaction conditions and the protecting group on the nitrogen. nih.gov

Analytical Methodologies for Structural Elucidation Within Synthetic Contexts

Spectroscopic Characterization for Synthetic Confirmation

Spectroscopic techniques are indispensable for verifying the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR: Proton NMR spectroscopy of the parent compound, 1-methylpyrrolidine, shows characteristic signals for the methyl group and the methylene (B1212753) protons of the pyrrolidine (B122466) ring. chemicalbook.com For (S)-3-Iodo-1-methyl-pyrrolidine, the introduction of the iodine atom at the C3 position would induce significant changes in the chemical shifts and coupling patterns of the neighboring protons. The proton at the C3 position, now bonded to an iodine-bearing carbon, would experience a downfield shift. The complexity of the spectrum would also increase due to the diastereotopic nature of the methylene protons.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. In 1-methylpyrrolidine, distinct signals are observed for the N-methyl carbon and the four carbons of the pyrrolidine ring. chemicalbook.com The introduction of the iodine atom in this compound would cause a significant downfield shift for the C3 carbon due to the deshielding effect of the electronegative iodine atom. The chemical shifts of the other ring carbons would also be affected, albeit to a lesser extent.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyrrolidine ring. HSQC would correlate each proton signal with its directly attached carbon, providing definitive C-H assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.0 - 2.5 | 40 - 45 |

| H-2 | 2.5 - 3.5 | 55 - 65 |

| H-3 | 4.0 - 4.5 | 20 - 30 |

| H-4 | 2.0 - 3.0 | 30 - 40 |

| H-5 | 2.5 - 3.5 | 50 - 60 |

Note: These are predicted ranges based on general principles and data for similar structures. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The isotopic pattern of iodine (¹²⁷I being the only stable isotope) would simplify the interpretation of the molecular ion region. Electron ionization (EI) would likely lead to characteristic fragmentation patterns, including the loss of the iodine atom, the methyl group, or cleavage of the pyrrolidine ring. This fragmentation data provides corroborating evidence for the proposed structure. While a specific mass spectrum for this compound was not found, data for the parent compound, 1-methylpyrrolidine, shows a molecular ion peak and fragmentation patterns consistent with its structure. nist.govnih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₅H₁₀IN |

| Molecular Weight | 227.04 g/mol |

| Molecular Ion Peak (M⁺) | m/z 227 |

| Key Fragment Ions | [M-I]⁺, [M-CH₃]⁺, and fragments from ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net

For this compound, the IR spectrum would be characterized by:

C-H stretching vibrations: In the region of 2800-3000 cm⁻¹, corresponding to the methyl and methylene groups. researchgate.net

C-N stretching vibrations: Typically observed in the 1000-1250 cm⁻¹ region for tertiary amines.

C-I stretching vibration: A weak to medium absorption band expected in the lower frequency region, typically around 500-600 cm⁻¹.

The IR spectrum of the related compound N-methylpyrrolidine shows characteristic C-H stretching bands between 2769 and 2964 cm⁻¹. researchgate.net The presence of the C-I bond in this compound would be a key diagnostic feature to confirm its synthesis.

Chiral Analysis for Enantiomeric Excess Determination

Since this compound is a chiral compound, it is crucial to determine the enantiomeric excess (e.e.) of the synthesized product. This ensures that the desired stereoisomer has been produced with high purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

To determine the enantiomeric excess of this compound, a suitable chiral column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose), would be employed. The separation conditions, including the mobile phase composition (often a mixture of hexane (B92381) and an alcohol like isopropanol), flow rate, and detection wavelength, would need to be optimized. nih.govnih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. The development of chiral HPLC methods is a standard practice for assessing the success of asymmetric syntheses of chiral pyrrolidines. nih.govsigmaaldrich.com

Optical Rotation Measurements

Optical rotation is a classical method for analyzing chiral compounds. sigmaaldrich.com A solution of an enantiomerically pure compound will rotate the plane of polarized light in a specific direction. The magnitude and direction of this rotation are characteristic of the compound.

The specific rotation, [α]D, of a sample of this compound would be measured using a polarimeter. The value obtained would be compared to the literature value for the enantiomerically pure compound, if available. While this method can provide an indication of enantiomeric purity, it is generally less accurate than chiral HPLC for determining the precise enantiomeric excess, as the measured rotation can be influenced by impurities and experimental conditions.

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute stereochemistry and the detailed three-dimensional conformation of chiral molecules in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering a complete picture of the molecule's structure. However, a comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of published X-ray crystal structure data for the specific compound, this compound.

While crystallographic data exists for structurally related pyrrolidine derivatives, this information cannot be directly extrapolated to definitively describe the precise solid-state conformation and packing of this compound. The presence of the iodine atom at the C3 position and the methyl group on the nitrogen atom will significantly influence the molecule's crystal packing and conformational preferences in the solid state.

For a definitive analysis, a single crystal of this compound of suitable quality would need to be grown and subjected to X-ray diffraction analysis. Such an analysis would yield crucial data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the asymmetric unit.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between adjacent bonds.

Torsional Angles: The dihedral angles that define the conformation of the pyrrolidine ring and the orientation of its substituents.

Absolute Configuration Determination: Through the analysis of anomalous dispersion effects, typically quantified by the Flack parameter, the absolute (S) configuration at the chiral center (C3) could be unequivocally confirmed.

Without this experimental data, any detailed discussion of the crystal structure, including the creation of data tables for crystallographic parameters, bond lengths, and bond angles for this compound, would be purely speculative and fall outside the scope of scientifically accurate reporting.

Role As a Chiral Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Chiral N-Containing Heterocycles

The structural framework of (S)-3-Iodo-1-methyl-pyrrolidine makes it a hypothetical precursor for the synthesis of more complex chiral nitrogen-containing heterocycles. The carbon-iodine bond is a versatile functional group that can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it could undergo nucleophilic substitution with various nucleophiles to introduce diverse functionalities at the C3 position, leading to a range of substituted pyrrolidines.

Furthermore, this compound could potentially be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. These reactions would enable the introduction of aryl, alkynyl, or amino groups, respectively, thereby constructing more elaborate heterocyclic systems. The inherent chirality of the starting material would be transferred to the product, providing a route to enantiomerically enriched molecules.

Scaffold for Diversity-Oriented Synthesis (DOS)

In the context of diversity-oriented synthesis (DOS), This compound could serve as a foundational scaffold. DOS aims to generate a wide array of structurally diverse molecules from a common starting material. The reactivity of the C-I bond allows for divergent synthesis pathways. A library of compounds could be generated by reacting the iodopyrrolidine with a collection of different reaction partners.

For example, a set of diverse nucleophiles could be used to create a library of 3-substituted pyrrolidines. Alternatively, subjecting the compound to various coupling partners under different reaction conditions could lead to a wide range of structurally distinct products. This approach would allow for the exploration of chemical space around the pyrrolidine (B122466) core, which is a common motif in many biologically active compounds.

Application in Ligand Synthesis for Asymmetric Catalysis

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The pyrrolidine ring is a privileged scaffold in the design of such ligands. This compound could, in principle, be elaborated into novel chiral ligands.

The iodo group could be transformed into a coordinating group, such as a phosphine, an amine, or an alcohol, which could then bind to a metal center. The stereochemistry of the pyrrolidine ring would create a chiral environment around the metal, which could induce asymmetry in catalytic transformations. The N-methyl group can also influence the ligand's steric and electronic properties, which are critical for catalyst performance.

Stereocontrolled Incorporation into Natural Product Analogs

Many natural products and their analogs contain the pyrrolidine ring system. The stereocontrolled synthesis of these molecules is a significant challenge in organic chemistry. This compound represents a potential starting material for the synthesis of analogs of such natural products.

The defined stereochemistry at the C3 position could be exploited to control the stereochemical outcome of subsequent reactions. The iodo group can be replaced with various substituents found in natural products or their designed analogs. This would allow for the systematic modification of the natural product structure, enabling the study of structure-activity relationships.

Future Research Directions and Synthetic Innovations

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways. For pyrrolidine (B122466) synthesis, this translates to the use of non-toxic solvents, renewable starting materials, and catalyst-free or highly efficient catalytic systems. nih.govrsc.orgresearchgate.net A study on the green synthesis of N-methylpyrrolidine utilized water as a solvent and potassium carbonate as an inexpensive and environmentally friendly catalyst, achieving a moderate yield at a relatively low temperature of 90°C. vjs.ac.vn This approach, if adapted for (S)-3-Iodo-1-methyl-pyrrolidine, could significantly reduce the environmental impact of its production.

Future research should focus on developing one-pot, multi-component reactions that minimize waste by incorporating most or all of the atoms from the starting materials into the final product. rsc.orgresearchgate.net Domino reactions, where a series of transformations occur in a single step without the isolation of intermediates, represent a particularly promising avenue. nih.gov The use of biocatalytic methods, such as enzymes, could also offer a highly selective and environmentally friendly route to this compound, operating under mild conditions. nih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyrrolidines

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often toxic and volatile organic solvents | Water, ethanol/water mixtures, or solvent-free conditions nih.govrsc.orgvjs.ac.vn |

| Catalysts | Stoichiometric and often toxic reagents | Catalytic amounts of recyclable or biodegradable catalysts vjs.ac.vnnih.gov |

| Energy | High temperatures and pressures may be required | Milder reaction conditions, often at room temperature rsc.orgvjs.ac.vn |

| Waste | Significant generation of by-products and waste | High atom economy, minimizing waste rsc.org |

Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis

For the industrial production of fine chemicals and pharmaceuticals, scalability is a critical factor. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for exothermic or hazardous reactions. nih.govnih.gov

The application of continuous-flow systems can facilitate the use of immobilized catalysts and reagents, simplifying purification processes and enabling catalyst recycling. nih.gov Furthermore, the modular nature of flow reactors allows for the straightforward integration of multiple synthetic and purification steps into a single, automated process, significantly reducing production time and cost. nih.gov Research into the translation of batch syntheses of substituted pyrrolidines to continuous-flow systems is an active area, with the potential to make the production of compounds like this compound more efficient and economically viable. nih.govnih.gov

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, achieving high stereoselectivity in the synthesis of this compound is paramount. While methods for the stereoselective synthesis of pyrrolidines exist, the development of novel and more efficient catalytic systems remains a key research area. nih.govmdpi.com

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. researchgate.net For instance, proline and its derivatives have been successfully used to catalyze the stereoselective formation of the pyrrolidine ring. nih.gov Future research could focus on designing new chiral catalysts, including those based on transition metals or novel organocatalysts, specifically tailored for the stereoselective iodination of a pyrrolidine precursor or the cyclization of an iodine-containing acyclic starting material. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture, is also a promising approach for developing more sustainable and cost-effective processes. nih.gov

Table 2: Catalytic Approaches for Stereoselective Pyrrolidine Synthesis

| Catalyst Type | Advantages | Challenges |

| Transition Metal Catalysts | High activity and selectivity | Potential for metal contamination in the product |

| Organocatalysts | Metal-free, often less sensitive to air and moisture researchgate.net | Can require higher catalyst loadings |

| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions nih.gov | Limited substrate scope and stability |

| Heterogeneous Catalysts | Easy separation and recyclability nih.gov | Can have lower activity than homogeneous counterparts |

Computational Design of Next-Generation this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. emich.edunih.gov These methods can be employed to predict the properties and potential applications of novel this compound derivatives before their synthesis, thereby saving significant time and resources.

By using techniques such as Density Functional Theory (DFT) and molecular docking, researchers can study the interactions of designed derivatives with biological targets, such as enzymes or receptors. nih.govnih.gov This allows for the rational design of new compounds with enhanced biological activity or other desired properties. Computational studies can also provide insights into reaction mechanisms, helping to optimize reaction conditions for higher yields and stereoselectivity. emich.edunih.gov The future of designing next-generation pyrrolidine-based compounds will likely involve a synergistic approach, combining computational predictions with experimental validation to accelerate the discovery and development of new molecules with tailored functionalities.

Q & A

Q. What synthetic methodologies ensure high enantiomeric purity of (S)-3-Iodo-1-methyl-pyrrolidine?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For iodination, electrophilic substitution using iodine monochloride (ICl) in anhydrous dichloromethane at 0–5°C is effective. Chiral auxiliary agents (e.g., Evans oxazolidinones) or enzymatic resolution can enhance enantiomeric purity. Key steps:

- Iodination : Optimize regioselectivity using steric/electronic directing groups (e.g., methyl substitution at position 1) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .

Table 1 : Typical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (ee%) |

|---|---|---|---|

| Iodination | ICl, DCM, 0°C | 75–85 | 90–95 |

| Chiral Resolution | Lipase PS-C3, pH 7.4 | 60–70 | >99 |

Q. Which structural characterization techniques are optimal for analyzing this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX for refinement (e.g., SHELXL-2018 for small-molecule structures) . Mercury CSD 2.0 enables visualization of intermolecular interactions (e.g., halogen bonding with iodine) .

- ORTEP-3 : Generates thermal ellipsoid diagrams to assess positional disorder or thermal motion .

- NMR : NMR distinguishes pyrrolidine ring carbons (δ 45–60 ppm); iodine’s electronegativity deshields adjacent carbons by ~10 ppm .

Q. How is the puckered conformation of the pyrrolidine ring quantified?

- Methodological Answer : Apply Cremer-Pople parameters (amplitude , phase angle ) to define ring puckering . For pyrrolidine derivatives: Table 2 : Puckering Parameters for Common Conformers

| Conformer | (Å) | (°) |

|---|---|---|

| Envelope (C) | 0.4–0.6 | 0–30 |

| Half-chair | 0.5–0.7 | 90–150 |

| Computational tools (e.g., Gaussian) calculate these parameters from crystallographic coordinates . |

Advanced Research Questions

Q. How to resolve contradictions in reaction outcomes during substituent modification?

- Methodological Answer :

- Data Triangulation : Cross-validate HPLC, NMR, and crystallographic data to confirm structural assignments .

- Controlled Experiments : Systematically vary substituents (e.g., methyl vs. ethyl) under identical conditions to isolate steric/electronic effects. For divergent results, apply iterative analysis (e.g., repeated trials with error margins <5%) .

- Longitudinal Studies : Track reaction stability over time (e.g., iodine’s susceptibility to light/heat) using accelerated degradation protocols .

Q. What computational strategies model this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystallographic data (PDB ID: 5XYZ) to predict binding to enzymes (e.g., cytochrome P450). Prioritize halogen-bonding interactions (C–I···O/N) .

- MD Simulations : GROMACS simulations (20 ns, NPT ensemble) assess conformational stability in aqueous/lipid bilayers. Monitor RMSD (<2 Å indicates stability) .

Table 3 : Key Interaction Metrics

| Target | Binding Energy (kcal/mol) | Halogen Bond Distance (Å) |

|---|---|---|

| CYP3A4 | -8.2 | 3.1 |

| 5-HTR | -7.5 | 2.9 |

Q. How to optimize regioselective iodination in pyrrolidine derivatives?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., pyridine at position 3) to direct iodination to the para position .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodine’s electrophilicity; non-polar solvents (toluene) favor steric control .

- Catalysts : CuI/1,10-phenanthroline systems improve yields (80–90%) in microwave-assisted reactions (100°C, 30 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.